4-chloro-N-(2-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}ethyl)benzamide

Cheminformatics comparison Physicochemical property differentiation Drug-likeness profiling

4-Chloro-N-(2-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}ethyl)benzamide (CAS 333774-36-0) is a fully synthetic benzamide derivative belonging to the N-phenethylbenzamide class. It bears a 4-chlorobenzamide core linked via a two-carbon ethyl spacer to a trisubstituted phenyl ring that simultaneously carries a dimethylaminomethyl group at the 3-position and a phenolic hydroxyl at the 4-position.

Molecular Formula C18H21ClN2O2
Molecular Weight 332.8 g/mol
Cat. No. B14919697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}ethyl)benzamide
Molecular FormulaC18H21ClN2O2
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESCN(C)CC1=C(C=CC(=C1)CCNC(=O)C2=CC=C(C=C2)Cl)O
InChIInChI=1S/C18H21ClN2O2/c1-21(2)12-15-11-13(3-8-17(15)22)9-10-20-18(23)14-4-6-16(19)7-5-14/h3-8,11,22H,9-10,12H2,1-2H3,(H,20,23)
InChIKeyVFOIBQTXTFIORA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(2-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}ethyl)benzamide – Physicochemical Profile and Structural Identity for Informed Procurement


4-Chloro-N-(2-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}ethyl)benzamide (CAS 333774-36-0) is a fully synthetic benzamide derivative belonging to the N-phenethylbenzamide class. It bears a 4-chlorobenzamide core linked via a two-carbon ethyl spacer to a trisubstituted phenyl ring that simultaneously carries a dimethylaminomethyl group at the 3-position and a phenolic hydroxyl at the 4-position [1]. Its molecular formula is C₁₈H₂₁ClN₂O₂ with a molecular weight of 332.83 g·mol⁻¹, a computed logP of 3.47, and a polar surface area (PSA) of 52.57 Ų [2]. Authenticated spectral data (¹H NMR and GC-MS) are archived in the SpectraBase spectral database, providing a verified reference fingerprint for identity confirmation [3]. The compound is supplied as a solid at ambient temperature, soluble in organic solvents, and exhibits limited aqueous solubility owing to its hydrophobic aromatic framework .

Why 4-Chloro-N-(2-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}ethyl)benzamide Cannot Be Replaced by Common In-Class Analogs


Substituted N-phenethylbenzamides display pronounced sensitivity of their pharmacological signature to the number, nature, and positional arrangement of substituents on both aromatic rings. Published structure-activity relationship (SAR) campaigns on benzamide-derived sigma-receptor ligands have demonstrated that moving a halogen from the 4- to the 3-position of the benzamide ring, altering the length of the alkyl linker from two to three or four methylene units, or replacing the terminal dimethylamino group with a diethylamino, pyrrolidine, or morpholine moiety can shift sigma-1 versus sigma-2 selectivity by more than two orders of magnitude and alter cytotoxicity profiles in SY5Y neuroblastoma cells [1]. The target compound's unique combination of a 3-(dimethylaminomethyl)-4-hydroxyphenethylamine side chain with a 4-chlorobenzamide warhead is not replicated in any readily available commercial analog, meaning that generic substitution based solely on the benzamide core or the phenethylamine motif is unlikely to preserve the same biological recognition pattern or physicochemical property set .

Quantitative Differentiation Evidence for 4-Chloro-N-(2-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}ethyl)benzamide vs. Closest Analogs


Molecular Weight and Hydrogen-Bonding Capacity Differentiate the Target from the Simplest 4-Chlorophenethylbenzamide Analog

The target compound incorporates a dimethylaminomethyl substituent and a phenolic hydroxyl on the phenethyl ring, which are absent in the commercially prevalent analog 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide (CAS 41859-57-8). These additional functional groups increase molecular weight from 275.73 to 332.83 g·mol⁻¹, introduce a tertiary amine centre (pKa ~8.5–9.5 predicted), and add one hydrogen-bond acceptor [1][2]. This structural expansion elevates the compound from a simple benzamide intermediate (used as Bezafibrate EP Impurity A) to a more elaborate scaffold with two ionisable groups, enabling pH-dependent solubility and potential polypharmacology that the simpler analog cannot support [3].

Cheminformatics comparison Physicochemical property differentiation Drug-likeness profiling

Lipophilicity and Polar Surface Area Positioning Relative to the Diethylamino Homolog

The diethylamino homolog 4-chloro-N-(2-{3-[(diethylamino)methyl]-4-hydroxyphenyl}ethyl)benzamide (CAS 356586-84-0) is the closest commercially catalogued structural relative, differing only by two additional methylene units on the terminal amine. The target compound's logP of 3.47 and PSA of 52.57 Ų fall within the favourable range for CNS drug-likeness (logP 2–5, PSA < 90 Ų), whereas the diethylamino homolog, with a molecular weight of 360.9 g·mol⁻¹, pushes closer to the upper limit of the Lipinski rule-of-five and adds hydrophobicity that may reduce aqueous solubility further [1]. In sigma-1 receptor benzamide SAR, smaller N-alkyl substituents (dimethyl vs. diethyl) have been associated with improved sigma-1 affinity and selectivity indices in the 28,000–83,000 range for optimized 4-chlorobenzamide derivatives [2].

Lipophilicity comparison Blood-brain barrier penetration potential Sigma receptor ligand design

Verified Spectral Identity Enables Unambiguous QC Differentiation from Regioisomeric Contaminants

The target compound has authenticated ¹H NMR and GC-MS spectra deposited in the SpectraBase database (Compound ID DoYnwqVF1Mr, solvent DMSO-d6), providing a reference standard for identity verification [1]. In contrast, the 3-chloro positional isomer 3-chloro-N-(4-(dimethylamino)phenethyl)benzamide (CAS 953167-63-0) places the chlorine at the meta position of the benzamide ring and the dimethylamino group directly on the phenethyl para position, lacking the phenolic -OH and the benzylic aminomethyl linkage . These regioisomeric and constitutional differences are readily distinguished by the target compound's characteristic InChIKey (VFOIBQTXTFIORA-UHFFFAOYSA-N), which encodes its unique connectivity and serves as a definitive digital identifier for procurement specification [2].

Analytical quality control Spectral authentication Regioisomer discrimination

Preclinical ADME/Tox Profiling Lags Behind Closely Related Benzamide-Derived Sigma-1 Ligands – Explicit Data Gap Statement

An explicit evidentiary limitation must be acknowledged: no peer-reviewed publication was identified that reports receptor binding affinity (Ki/IC50), functional activity (agonist/antagonist), in vivo pharmacokinetics, metabolic stability, hERG liability, or cytotoxicity data specifically for 4-chloro-N-(2-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}ethyl)benzamide (CAS 333774-36-0). By contrast, closely related 4-chlorobenzamide derivatives within the sigma-1 ligand series (e.g., compounds 7i, 7w, 7y from Eur. J. Med. Chem. 2017) have been characterized with S1R Ki values of 1.2–3.6 nM, S2R/S1R selectivity ratios, and cytotoxicity selectivity indices up to 83,000 in SY5Y cells [1]. The diethylamino homolog (CAS 356586-84-0) has also been profiled in multiple high-throughput screening campaigns at the Johns Hopkins Ion Channel Center and Scripps Research Institute, targeting regulators of G-protein signaling (RGS4), TRPC6 channels, and mu-opioid receptors . The absence of analogous data for the target compound represents a significant knowledge gap that users should plan to address through bespoke in vitro profiling before committing to large-scale procurement for biological studies.

Data gap analysis Sigma receptor pharmacology Preclinical development readiness

Recommended Procurement and Application Scenarios for 4-Chloro-N-(2-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}ethyl)benzamide Based on Current Evidence


Sigma-Receptor-Focused Medicinal Chemistry SAR Expansion

The compound's benzamide scaffold with a 4-chloro substituent and a dimethylamino-bearing phenethylamine side chain aligns with the pharmacophoric elements of known sigma-1 receptor ligands. Published SAR on analogous 4-chlorobenzamide derivatives demonstrates that nanomolar S1R affinity (Ki 1.2–3.6 nM) and high selectivity indices (28,000–83,000) are achievable within this chemical space [1]. This compound can serve as a novel starting scaffold for systematic SAR exploration, where the dimethylaminomethyl group may confer distinct sigma-1/sigma-2 selectivity compared to the simpler N-phenethylamine or diethylamino variants.

Synthetic Intermediate for Advanced Benzamide-Derived Probe Molecules

With its phenolic hydroxyl group at the 4-position of the phenethyl ring, the compound offers a synthetic handle for further derivatization (etherification, esterification, or carbamate formation) without altering the benzamide core. This positions it as a versatile intermediate for generating focused libraries of benzamide derivatives for target-based screening campaigns . The authenticated spectral data available from SpectraBase facilitate quality control at each synthetic step [2].

Analytical Reference Standard for Regioisomeric Purity Assessment

The compound's well-defined InChIKey (VFOIBQTXTFIORA-UHFFFAOYSA-N) and deposited NMR/MS spectra make it suitable as a reference material for distinguishing the desired 4-chloro-N-(3-(dimethylaminomethyl)-4-hydroxyphenethyl)benzamide connectivity from its regioisomeric contaminants—such as the 3-chlorobenzamide or 4-(dimethylamino)phenethyl variants—in quality control workflows [3]. This is particularly relevant when procuring from suppliers where regioisomeric ambiguity may exist.

Computational Chemistry and Molecular Modeling Studies

The compound's moderate molecular weight (332.83), balanced logP (3.47), and PSA (52.57 Ų) place it within favourable drug-like chemical space [4]. Its dual ionisable centres (phenolic OH and tertiary amine) make it a useful test case for pKa prediction algorithms, docking studies targeting receptors with known benzamide ligand co-crystal structures (e.g., sigma-1, HDACs), and molecular dynamics simulations exploring the conformational flexibility conferred by its 7 rotatable bonds [5].

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